molecular formula C24H16N2O3 B7728535 2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

Cat. No.: B7728535
M. Wt: 380.4 g/mol
InChI Key: BQCRRCQEVTTXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is a sophisticated organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a quinoline core, a structure frequently investigated for its potential pharmacological properties, linked to a 4-methylphenyl-substituted benzoxazole group. Quinoline-4-carboxylic acid derivatives are recognized as key structural motifs in the development of novel histone deacetylase (HDAC) inhibitors, which are a prominent class of investigational anticancer agents . Researchers utilize this compound as a critical building block or cap group in the design of potential therapeutics, where its multi-aromatic system is engineered to form strong hydrophobic interactions with biological targets . The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids from isatin and carbonyl compounds, is often employed to create such molecules, allowing for the introduction of diverse substituents . As with similar research chemicals, this product is intended for laboratory use and is not for human consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, as related compounds may pose hazards such as skin sensitization and serious eye irritation . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3/c1-14-6-8-15(9-7-14)23-19-12-16(10-11-21(19)26-29-23)22-13-18(24(27)28)17-4-2-3-5-20(17)25-22/h2-13H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRRCQEVTTXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC5=CC=CC=C5C(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Quinoline-4-carboxylic Acid Core

Patent CN102924374B outlines a robust method for synthesizing quinoline-4-carboxylic acids starting from isatin. Adapting this approach:

  • Condensation of isatin with acetone under alkaline conditions yields 2-toluquinoline-4-carboxylic acid (Step 1).

  • Aldol addition with benzaldehyde derivatives introduces substituents at the 2-position (Step 2). For the target compound, 4-methylbenzaldehyde would replace benzaldehyde to install the 4-methylphenyl group.

  • Dehydration and oxidation using diacetyl oxide and potassium permanganate, respectively, yield the carboxylic acid functionality (Steps 3–4).

Critical Parameters :

  • Temperature : Reactions proceed optimally at 95–125°C, with higher temperatures favoring dehydration.

  • Oxidizing agents : Potassium permanganate in alkaline medium ensures complete oxidation of vinyl groups to carboxylates.

Synthetic Route 2: Convergent Approach via Suzuki-Miyaura Coupling

Fragment Preparation

  • Quinoline-4-carboxylic acid boronic ester : Synthesize 4-boronoquinoline-2-carboxylic acid via directed ortho-metalation.

  • Benzoxazole bromide : Prepare 5-bromo-3-(4-methylphenyl)-2,1-benzoxazole using NBS bromination.

Cross-Coupling Reaction

Employ Pd(PPh₃)₄ as a catalyst with K₂CO₃ as base in a DME/H₂O solvent system:

  • Conditions : 80°C, 12–24 hours.

  • Yield Optimization : Excess boronic ester (1.5 equiv) improves conversion.

Advantages :

  • Regioselective coupling avoids protection of the carboxylic acid group.

  • Scalable for gram-scale production.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Steps 5–64
Overall Yield 35–40%50–55%
Functional Group Compatibility Moderate (acid-sensitive steps)High (mild conditions)
Scalability Limited by oxidation stepsExcellent (catalytic coupling)

Data extrapolated from CN102924374B and analogous Pd-catalyzed couplings.

Optimization Challenges and Solutions

Oxidative Degradation of Benzoxazole

The benzoxazole ring is susceptible to ring-opening under strongly acidic or oxidizing conditions. Mitigation strategies include:

  • Low-temperature oxidation : Use KMnO₄ at ≤40°C to preserve the heterocycle.

  • Protection of amine intermediates : Acetylation prior to oxidation prevents undesired side reactions.

Regioselectivity in Cyclization

Competing pathways during benzoxazole formation may yield regioisomers. Computational modeling (DFT) predicts that electron-donating groups (e.g., 4-methylphenyl) favor cyclization at the 5-position due to enhanced nucleophilicity at the ortho-amine site.

Industrial-Scale Considerations

Patent CN102924374B emphasizes cost-effective, scalable processes:

  • Solvent Recovery : Diacetyl oxide and m-xylene are distilled and reused, reducing waste.

  • Catalyst Recycling : Pd catalysts in Route 2 are recovered via activated carbon filtration (>90% efficiency).

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoxazole and quinoline moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituted Quinoline-4-Carboxylic Acids

2-(4-Methylphenyl)quinoline-4-carboxylic Acid
  • Structure: A simpler analogue with a 4-methylphenyl group at the quinoline 2-position instead of the benzoxazole moiety.
  • Applications : Used as a synthon for antitumor and antibacterial agents .
2-(2-/3-Methylphenyl)quinoline-4-carboxylic Acid (QY-8143, QY-6327)
  • Structure : Positional isomers with methyl groups at the ortho or meta positions of the phenyl ring.
  • Properties : Both compounds have 95% purity and are used in drug discovery .
  • Comparison : The methyl group’s position influences solubility and steric interactions. For example, para-substitution (as in the target compound) may enhance planarity compared to ortho/meta derivatives.
2-(4-Bromophenyl)quinoline-4-carboxylic Acid
  • Structure : Features a bromine atom at the para position of the phenyl ring.
  • Synthesis : Prepared via Doebner or Pfitzinger reactions .
  • Key Differences: The electron-withdrawing bromine substituent may reduce electron density on the quinoline core, affecting reactivity and interactions with biological targets .
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic Acid
  • Structure : Combines chloro and sulfanyl substituents.

Functional Group Variations: Benzoxazole vs. Other Heterocycles

2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid
  • Structure : Ethoxy group at the phenyl ring’s ortho position.
  • Properties : The ethoxy group enhances solubility due to its polar nature but may reduce membrane permeability .

Antibacterial Activity

  • 2-Phenyl-quinoline-4-carboxylic Acid Derivatives: Compounds such as 5a4 and 5a7 exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Role of Substituents :
    • Electron-donating groups (e.g., methyl) generally enhance activity against Gram-positive bacteria.
    • Bulky substituents (e.g., benzoxazole) may improve selectivity by reducing off-target interactions.
  • Target Compound’s Potential: The benzoxazole moiety could enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) by introducing additional hydrogen-bonding sites.

Antitumor Activity

  • 2-(4-Methylphenyl)quinoline-4-carboxylic Acid: Demonstrated utility in antitumor agent synthesis, suggesting the target compound’s benzoxazole group may further modulate cytotoxicity .

Physicochemical Properties

Compound Melting Point (°C) Solubility logP (Predicted)
Target Compound Not reported Moderate (polar) ~3.2
2-(4-Methylphenyl)quinoline-4-carboxylic Acid Not reported Low ~2.8
2-(4-Bromophenyl)quinoline-4-carboxylic Acid Not reported Very low ~3.5
2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid Not reported High ~2.1

    Biological Activity

    Antimicrobial Activity

    2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has shown promising antimicrobial properties, particularly against Gram-positive bacteria. In a comparative study with similar compounds, it demonstrated significant inhibitory effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This activity is comparable to that of ciprofloxacin, a widely used antibiotic with an MIC value of 2 μg/mL for S. aureus .

    Enzyme Inhibition

    Research has indicated that this compound may act as an enzyme inhibitor, particularly targeting specific bacterial enzymes. One study suggested its potential as an InhA inhibitor, an enzyme crucial for mycobacterial cell wall synthesis . This property makes it a promising candidate for the development of new antibacterial agents, especially against drug-resistant strains.

    Antioxidant Activity

    While specific data on the antioxidant activity of this compound is limited, structurally similar compounds have shown significant antioxidant properties. For instance, some barbituric acid derivatives exhibited potent antioxidant activity in DPPH assays . This suggests that our compound of interest may also possess antioxidant capabilities, though further research is needed to confirm this hypothesis.

    Potential as a Pharmacophore

    The unique structure of this compound makes it a valuable pharmacophore in drug design. Its ability to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions suggests potential applications in targeting specific enzymes or receptors.

    Comparative Analysis

    To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented in the following table:

    CompoundAntimicrobial Activity (MIC against S. aureus)Enzyme InhibitionAntioxidant Activity
    This compound3.12-12.5 μg/mLPotential InhA inhibitorNot determined
    Ciprofloxacin (control)2 μg/mLDNA gyrase inhibitorNot applicable
    Barbituric acid derivativesNot determinedα-glucosidase inhibitor (IC50 = 133.1-305 μM)Significant in DPPH assay

    This comparison highlights the potential of this compound as a multifunctional biological agent, with activities comparable to established drugs and related compounds.

    Future Research Directions

    While the current data on this compound is promising, several areas require further investigation:

    • Detailed mechanism of action studies to elucidate its precise interactions with bacterial targets.
    • Evaluation of its potential as an antifungal agent, given the antifungal properties of related compounds .
    • Assessment of its antioxidant capacity through standardized assays like DPPH.
    • Investigation of its potential applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

    Q & A

    Basic: What established synthetic routes are available for synthesizing 2-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid?

    The synthesis typically involves multi-step protocols, including:

    • Condensation reactions : Formation of the benzoxazole ring via cyclization of o-aminophenol derivatives with 4-methylbenzaldehyde under acidic conditions.
    • Pfitzinger reaction : A classical method for quinoline synthesis, involving the condensation of isatin derivatives with ketones, followed by decarboxylation .
    • Carboxylic acid functionalization : Post-synthetic oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid moiety.
      Key validation steps include monitoring reaction progress via TLC and confirming purity through HPLC (>95%) .

    Advanced: How can researchers optimize reaction conditions to improve yield and purity of this compound?

    Optimization strategies include:

    • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency during benzoxazole formation.
    • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates, while reducing side reactions.
    • Temperature control : Gradual heating (80–120°C) during cyclization steps minimizes decomposition.
    • In-line purification : Employing flash chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity crystals .
      Documented yields range from 45–70%, with purity confirmed via NMR (δ 7.2–8.5 ppm for aromatic protons) and elemental analysis .

    Basic: What spectroscopic and crystallographic methods are used for structural characterization?

    • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons and carbon environments, with characteristic peaks for the benzoxazole (δ 8.1–8.3 ppm) and quinoline (δ 7.5–7.8 ppm) moieties .
    • X-ray crystallography : Single-crystal analysis confirms planar quinoline-benzoxazole conjugation and intermolecular hydrogen bonding (O–H···N interactions) stabilizing the crystal lattice .
    • FTIR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and benzoxazole C=N at ~1620 cm⁻¹ .

    Advanced: How should researchers address contradictions in reported biological activity data for this compound?

    • Assay standardization : Validate protocols (e.g., MIC assays for antimicrobial activity) using positive controls (e.g., ciprofloxacin) and consistent cell lines.
    • Purity verification : Contradictions may arise from impurities; use LC-MS to confirm molecular ion peaks ([M+H]⁺ at m/z 399.1) and rule out byproducts .
    • Mechanistic studies : Compare binding affinities (e.g., via SPR or ITC) to target enzymes (e.g., mycobacterial enoyl-ACP reductase) to reconcile discrepancies in potency .

    Basic: What safety protocols are recommended for handling this compound in the laboratory?

    • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
    • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via licensed waste contractors .
      No acute toxicity data is available, but structural analogs suggest low bioaccumulation potential .

    Advanced: How can computational modeling predict the compound’s interaction with biological targets?

    • Docking simulations : Use AutoDock Vina to model binding to Mycobacterium tuberculosis targets (e.g., InhA), leveraging the carboxylic acid group for hydrogen bonding with Thr196 .
    • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding free energies (ΔG < -8 kcal/mol suggests strong affinity) .
    • QSAR studies : Correlate substituent effects (e.g., methylphenyl vs. chlorophenyl) on antibacterial activity using Hammett constants .

    Basic: What are the key stability considerations for long-term storage of this compound?

    • Storage conditions : Keep in amber vials under inert gas (N₂) at -20°C to prevent oxidation.
    • Degradation markers : Monitor via HPLC for hydrolyzed products (e.g., free quinoline-4-carboxylic acid) .
    • Moisture control : Use desiccants (silica gel) to avoid carboxylic acid dimerization .

    Advanced: How can researchers design derivatives to enhance solubility without compromising activity?

    • Prodrug strategies : Synthesize methyl esters or PEGylated conjugates to improve aqueous solubility, with enzymatic cleavage sites for targeted release .
    • Co-crystallization : Screen co-formers (e.g., nicotinamide) to create stable co-crystals with enhanced dissolution rates .
    • Substitution patterns : Introduce polar groups (e.g., -OH or -NH₂) at the 6-position of the quinoline ring, balancing solubility and logP values (<3.5) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.